2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile
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Overview
Description
2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including 2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile, can be achieved through various methods. One common approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate . Another method includes the use of a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolopyrazines .
Industrial Production Methods
Industrial production methods for pyrrolopyrazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical and other industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and kinase inhibitory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . the exact mechanisms are still under investigation and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
2-cyanopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrazinecarbonitrile: Used as a precursor in the synthesis of various bioactive molecules.
Uniqueness
2-(2-chloropropanoyl)-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile stands out due to its unique structure, which combines a pyrrole ring with a pyrazine ring and a chloropropanoyl group.
Properties
IUPAC Name |
2-(2-chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(13)12(17)15-5-6-16-10(7-14)3-4-11(16)9(15)2/h3-4,8-9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUCPCOBMBNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)C(C)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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